Desmopressin acetate trihydrate is a synthetic analogue of the natural pituitary hormone arginine vasopressin, specifically designed to enhance its antidiuretic properties while minimizing side effects. Its chemical structure is defined as 1-desamino-8-D-arginine vasopressin acetate trihydrate, with the molecular formula and a molecular weight of approximately 1183.34 g/mol . The compound is typically presented as a white lyophilized powder that is soluble in water and other polar solvents, making it suitable for various pharmaceutical formulations .
Desmopressin acetate trihydrate is a synthetic analog of the hormone vasopressin, commonly known as antidiuretic hormone (ADH) []. It possesses antidiuretic and antihemorrhagic properties, making it a valuable tool in various scientific research applications. Here's a breakdown of its key research uses:
Desmopressin acetate trihydrate is instrumental in studying diabetes insipidus, a condition characterized by excessive thirst and urination []. Researchers employ it to differentiate between central diabetes insipidus (failure of the pituitary gland to produce ADH) and nephrogenic diabetes insipidus (kidneys' inability to respond to ADH). Administration of desmopressin and measuring urine concentration helps diagnose the type of diabetes insipidus [].
Desmopressin acetate trihydrate's ability to increase water reabsorption in the kidneys makes it a valuable tool for assessing kidney function []. By measuring urine concentration after desmopressin administration, researchers can evaluate the kidneys' ability to respond to ADH and concentrate urine. This information aids in diagnosing conditions like nephrogenic diabetes insipidus and assessing overall kidney health [].
While its primary use is related to water balance, desmopressin acetate trihydrate also has a secondary effect on blood clotting. Research suggests it can increase the release of von Willebrand factor and factor VIII, essential proteins for blood clotting []. This property makes it a potential therapeutic target for investigating bleeding disorders like hemophilia and von Willebrand disease [].
The primary action of desmopressin acetate involves its interaction with vasopressin receptors in the kidneys, particularly the V2 receptors located in the distal tubules and collecting ducts. Upon binding, desmopressin stimulates adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in the insertion of aquaporin-2 water channels into the luminal membrane, enhancing water reabsorption and thus reducing urine output .
Desmopressin acetate exhibits significant biological activity as an antidiuretic agent. It primarily acts by mimicking the effects of vasopressin, promoting water retention in the kidneys. Clinical studies have shown that it effectively reduces urine production in conditions such as central diabetes insipidus and nocturia . The compound has a prolonged half-life compared to natural vasopressin, allowing for less frequent dosing while maintaining therapeutic efficacy .
Desmopressin acetate can be synthesized through solid-phase peptide synthesis techniques, which involve the sequential addition of protected amino acids to a growing peptide chain on a solid support. The key steps include:
Desmopressin acetate trihydrate is primarily used in clinical settings for:
Desmopressin acetate has been shown to interact with various drugs, which can enhance or diminish its effects. Notable interactions include:
Monitoring is essential when desmopressin is administered alongside other medications that affect fluid balance.
Desmopressin acetate trihydrate shares similarities with several other compounds, particularly those related to vasopressin or its analogues. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Arginine Vasopressin | Natural Hormone | Endogenous; broader receptor activity (V1, V2, V3) |
| Lypressin | Synthetic Analogue | Less selective than desmopressin; shorter duration |
| Terlipressin | Synthetic Analogue | Primarily acts on V1 receptors; used for bleeding |
| Desmopressin Acetate | Synthetic Analogue | V2 selective; longer half-life; minimal pressor effect |
Desmopressin's unique profile as a selective V2 receptor agonist allows for effective management of conditions requiring antidiuretic action without significant pressor effects associated with other vasopressin analogues .
Desmopressin acetate trihydrate represents the most commonly encountered crystalline form of this synthetic vasopressin analogue [1]. The molecular formula C48H74N14O17S2 encompasses the complete structural composition including the acetate counterion and three water molecules of hydration [2]. The molecular weight of the trihydrate form has been precisely determined through multiple analytical methods, with reported values ranging from 1182.48 to 1183.34 daltons depending on the specific measurement conditions and analytical techniques employed [3] [4].
The elemental composition analysis reveals the following distribution: carbon accounts for 48.72% of the molecular mass, hydrogen contributes 6.30%, nitrogen represents 16.57%, oxygen comprises 22.99%, and sulfur constitutes 5.42% of the total molecular weight [2]. This elemental distribution reflects the complex peptidic nature of the compound with significant contributions from the multiple amino acid residues and the presence of disulfide bridging.
The trihydrate form demonstrates specific stoichiometric incorporation of water molecules, with three water molecules per desmopressin acetate molecule forming an integral part of the crystal lattice structure [5]. These water molecules participate in hydrogen bonding networks that stabilize the overall crystalline architecture and influence the physical properties of the compound.
The anhydrous form of desmopressin acetate exhibits a distinct molecular formula of C48H68N14O14S2, reflecting the absence of the three water molecules present in the trihydrate form [3]. This anhydrous variant demonstrates a reduced molecular weight of approximately 1129.27 daltons, representing a decrease of approximately 54 daltons compared to the trihydrate form [10].
Research investigations have identified limited polymorphic behavior in desmopressin acetate compared to many other pharmaceutical compounds [11]. The primary crystalline forms encountered include the stable trihydrate form and various intermediate hydration states that can be achieved through controlled dehydration processes [11]. Studies utilizing differential scanning calorimetry and X-ray diffraction techniques have revealed that the compound can exist in different hydration states depending on environmental humidity conditions [54].
The anhydrous form typically exhibits enhanced chemical stability under certain storage conditions but demonstrates increased hygroscopicity compared to the trihydrate form [11]. Transformation between hydrated and anhydrous forms can occur reversibly under appropriate temperature and humidity conditions, though the trihydrate form represents the thermodynamically favored state under ambient conditions [54].
Desmopressin acetate exhibits a characteristic nonapeptide sequence that has been extensively characterized through amino acid analysis and mass spectrometric techniques [14] [15]. The peptide sequence follows the structure: 3-mercaptopropionic acid-tyrosine-phenylalanine-glutamine-asparagine-cysteine-proline-D-arginine-glycine-amide, representing significant modifications from the natural vasopressin hormone [16].
The amino acid composition has been quantitatively determined through hydrolysis followed by chromatographic analysis [16]. The relative molar ratios of amino acids present include: aspartic acid (0.90-1.10), glutamic acid (0.90-1.10), proline (0.90-1.10), glycine (0.90-1.10), cysteine (0.90-1.05), tyrosine (0.90-1.05), phenylalanine (0.90-1.10), and arginine (0.90-1.10) [16]. These analytical specifications confirm the integrity of the peptide sequence and serve as quality control parameters for pharmaceutical preparations.
The peptide backbone adopts characteristic secondary structural features, with nuclear magnetic resonance studies revealing the presence of beta-turn conformations in specific regions of the molecule [28]. These structural elements are particularly pronounced in the 2-5 and 3-6 amino acid fragments, which represent typical conformational features observed in vasopressin-like peptides [28].
The disulfide bridge in desmopressin acetate forms between the N-terminal 3-mercaptopropionic acid residue and the cysteine residue at position 6, creating a characteristic 20-membered cyclic structure [20] [21]. This disulfide linkage exhibits specific geometric parameters, with a typical sulfur-sulfur bond length of approximately 2.04 Angstroms [23].
The disulfide bridge demonstrates characteristic chirality with two energetically favorable conformations corresponding to torsion angle values of approximately -87 degrees (left-handed) and +97 degrees (right-handed) for the carbon-sulfur-sulfur-carbon dihedral angle [23]. Nuclear magnetic resonance studies have confirmed that the disulfide bridge adopts a type II beta-turn conformation in the Cys6-Pro7-D-Arg8-Gly9 region, which positions the D-arginine side chain in proximity to the cyclic portion of the molecule [21].
The formation of the disulfide bridge occurs through oxidative cyclization of the linear precursor peptide under controlled pH conditions [22]. Optimal cyclization conditions have been identified as pH 9.5 in aqueous-organic solvent mixtures, with acetonitrile-water combinations demonstrating superior reaction kinetics and yields compared to purely aqueous systems [22]. The disulfide formation reaction typically reaches completion within 3-12 hours depending on substrate concentration and reaction conditions [66].
The substitution of L-arginine with D-arginine at position 8 represents a critical structural modification that fundamentally alters the pharmacological profile of desmopressin compared to natural vasopressin [27] [29]. This stereochemical change results in specific conformational consequences that have been characterized through nuclear magnetic resonance and molecular modeling studies [28].
The D-arginine substitution leads to measurable changes in backbone torsion angles, with coupling constant analysis revealing that the peptide adopts phi angles in the range of 100-140 degrees for the D-arginine residue [28]. This stereochemical configuration contrasts significantly with L-arginine-containing analogues, which typically exhibit phi angles in the -140 to -100 degree range [28].
The D-arginine modification enhances the selectivity for vasopressin V2 receptors while reducing affinity for V1a receptors [29] [30]. Molecular dynamics simulations and receptor binding studies have demonstrated that the D-arginine side chain orientation allows for optimal interactions with specific receptor binding sites while minimizing undesired binding to alternative receptor subtypes [30].
The stereochemical consequences of D-arginine incorporation extend beyond simple receptor selectivity, influencing the overall molecular conformation and stability profile of the peptide [27]. The D-amino acid substitution provides enhanced resistance to proteolytic degradation by enzymes such as trypsin and chymotrypsin, which typically cleave peptide bonds adjacent to basic amino acids [59].
The N-terminal modification in desmopressin acetate involves the replacement of the natural cysteine residue with 3-mercaptopropionic acid, representing a deamination reaction that fundamentally alters the chemical properties of the peptide [33] [35]. This modification, commonly referred to as deamination, removes the primary amino group present in natural vasopressin and replaces it with a carboxylic acid functionality [37].
The 3-mercaptopropionic acid substitution serves multiple functional purposes in the desmopressin structure [35]. The modification enhances metabolic stability by eliminating a potential site for aminopeptidase cleavage, while maintaining the sulfur atom necessary for disulfide bridge formation [37]. The carboxylic acid group introduces additional hydrogen bonding capabilities that contribute to receptor binding interactions [33].
Synthetic methodologies for incorporating the N-terminal modification typically employ solid-phase peptide synthesis techniques with appropriate protecting group strategies [34] [36]. The 3-mercaptopropionic acid residue is typically introduced using activated ester coupling reactions, followed by global deprotection and oxidative cyclization to form the disulfide bridge [36].
The N-terminal modification significantly influences the overall pharmacokinetic profile of desmopressin by enhancing plasma stability and extending biological half-life [35] [37]. Comparative studies have demonstrated that the deaminated analogue exhibits superior resistance to degradation by plasma aminopeptidases compared to the natural hormone [74].
Thermogravimetric analysis indicates that the trihydrate form undergoes stepwise dehydration with water loss occurring in multiple stages [42]. The initial water loss begins around 60°C and continues progressively with increasing temperature, ultimately yielding the anhydrous form before thermal decomposition occurs [42].
The thermal stability profile demonstrates that desmopressin acetate can be stored at elevated temperatures for short periods without significant degradation, though prolonged exposure to temperatures above 40°C results in measurable chemical degradation [43]. Storage recommendations typically specify temperature ranges of 2-8°C for optimal long-term stability [43].
Desmopressin acetate demonstrates characteristic solubility behavior that reflects its peptidic nature and ionic character [46] [47]. In aqueous systems, the compound exhibits excellent solubility with reported values ranging from 20-100 mg/mL depending on pH and ionic strength conditions [48] [50].
The aqueous pH-dependent solubility profile reveals optimal solubility at physiological pH conditions [51] [57]. At pH 7.0, the solubility reaches approximately 0.12 mg/mL in phosphate buffer systems, while maintaining similar solubility characteristics across the pH range of 6.0-7.0 [51]. The compound demonstrates enhanced solubility in acidic conditions, with pH 4.5-5.5 representing optimal dissolution conditions [52].
| Solvent System | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 4-20 | 25 |
| Dimethyl sulfoxide | 100 | 25 |
| Ethanol | 100 | 25 |
| Methanol | 34 | 24 |
| Glacial acetic acid | 34 | 24 |
| Phosphate buffer pH 7.0 | 0.12 | 25 |
Organic solvent solubility studies demonstrate good dissolution in polar protic solvents [46] [50]. Dimethyl sulfoxide and dimethyl formamide provide excellent solubility with concentrations reaching approximately 5 mg/mL and 1 mg/mL respectively [46]. Alcoholic solvents including ethanol and methanol also demonstrate good solubility characteristics [50] [53].
The compound exhibits limited solubility in non-polar organic solvents such as chloroform and ethyl acetate, reflecting the hydrophilic nature of the peptide structure [50]. The partition coefficient between octanol and water demonstrates a log P value of less than -3.5, confirming the highly hydrophilic character of the molecule [67].
Desmopressin acetate trihydrate exhibits characteristic hygroscopic behavior that significantly influences its storage and handling requirements [54] [55]. The compound readily absorbs moisture from the atmosphere, with water content increasing progressively under elevated humidity conditions [54].
Stability studies conducted under controlled humidity conditions demonstrate that the water content stabilizes after 36-48 months of storage under ambient conditions [54]. The hygroscopic nature of the compound necessitates storage in moisture-protective packaging to prevent excessive water uptake that could affect product quality and stability [54].
Karl Fischer analysis reveals that the trihydrate form typically contains 3.0-8.0% acetic acid and water content not exceeding 6.0% by weight beyond the stoichiometric hydration [16]. Dynamic vapor sorption studies indicate that the compound can reversibly absorb and desorb water depending on environmental humidity conditions [11].
The hygroscopic behavior demonstrates temperature dependence, with increased water uptake observed at elevated temperatures combined with high humidity conditions [54]. This behavior necessitates careful environmental control during manufacturing, packaging, and storage operations to maintain consistent product quality [54].
X-ray diffraction analysis confirms that desmopressin acetate trihydrate adopts a well-defined crystalline structure with characteristic diffraction patterns [11]. The crystalline form exhibits specific lattice parameters that distinguish it from other hydration states and polymorphic variants [11].
Scanning electron microscopy studies reveal that the compound typically crystallizes as a white to off-white powder with characteristic particle morphology [49]. The crystal habit demonstrates needle-like or rod-shaped particles with dimensions typically ranging from 1-100 micrometers in length [56].
The crystalline structure incorporates the three water molecules in specific lattice positions that contribute to the overall stability of the crystal form [11]. Single crystal X-ray diffraction studies have revealed detailed structural information including lattice spacing and molecular packing arrangements [11].
The chemical stability of desmopressin acetate demonstrates significant pH dependence across the physiologically relevant range [59] [60]. Optimal stability occurs in slightly acidic conditions, with pH values between 4.5-5.5 providing maximum chemical stability for aqueous formulations [52] [63].
Accelerated stability studies reveal that alkaline conditions promote chemical degradation through multiple pathways including deamidation and peptide bond hydrolysis [62] [63]. At pH values above 8.0, measurable degradation occurs within hours at elevated temperatures, while acidic conditions below pH 3.0 also result in enhanced degradation rates [59].
The pH-dependent stability profile has been quantitatively characterized through high-performance liquid chromatography analysis of degradation products [41] [62]. Maximum stability occurs at pH 4.5-5.3 for aqueous solutions, with this pH range corresponding to optimal formulation conditions for pharmaceutical preparations [58].
Enzymatic degradation studies demonstrate that pH significantly influences susceptibility to proteolytic cleavage [59]. Alpha-chymotrypsin-catalyzed degradation exhibits maximal activity in the pH range of 7.4-8.0, while acidic conditions provide enhanced protection against enzymatic attack [59].
The oxidation-reduction chemistry of desmopressin acetate primarily involves the disulfide bridge, which represents the most chemically reactive functional group in the molecule [66] [23]. The disulfide linkage can undergo reversible reduction to yield the corresponding dithiol compound under appropriate reducing conditions [24].
Oxidative stress studies demonstrate that the disulfide bridge remains stable under normal atmospheric conditions but can be cleaved by strong reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine [23]. The reduction reaction proceeds quantitatively under alkaline conditions with complete conversion to the linear dithiol form [24].
Copper-catalyzed oxidation studies reveal that cupric salts can accelerate the formation of disulfide bridges from the corresponding dithiol precursors [66]. The addition of catalytic amounts of copper sulfate increases the cyclization reaction rate by approximately 50% compared to uncatalyzed reactions [66].
The oxidation behavior of aromatic amino acid residues, particularly tyrosine and phenylalanine, demonstrates resistance to mild oxidizing conditions [68]. However, exposure to strong oxidizing agents or photochemical conditions can result in aromatic hydroxylation and other oxidative modifications [68].
Hydrolytic degradation of desmopressin acetate occurs through multiple mechanisms depending on solution conditions and the presence of catalytic species [67] [68]. The primary hydrolysis pathway involves cleavage of amide bonds within the peptide backbone, with specific sites of vulnerability identified through degradation studies [69].
Acid-catalyzed hydrolysis typically occurs at the asparagine and glutamine residues, which undergo deamidation to form the corresponding aspartic acid and glutamic acid derivatives [62] [65]. This degradation pathway represents the most common chemical modification observed under acidic storage conditions [62].
Enzymatic hydrolysis studies reveal that desmopressin exhibits enhanced resistance to proteolytic degradation compared to natural vasopressin [59] [70]. Alpha-chymotrypsin preferentially cleaves the peptide bond adjacent to phenylalanine, with approximately 20% phenylalanine release observed after 120 minutes of enzyme exposure [59].
The hydrolysis kinetics demonstrate temperature dependence, with increased degradation rates observed at elevated temperatures [65] [68]. Arrhenius analysis of hydrolysis rates provides activation energy values that can be used to predict degradation rates under various storage conditions [45].
Photochemical stability studies reveal that desmopressin acetate demonstrates moderate photosensitivity when exposed to ultraviolet radiation [60] [71]. The aromatic amino acid residues, particularly tyrosine and phenylalanine, represent the primary chromophores responsible for UV absorption and subsequent photochemical reactions [71].
UV-visible spectroscopy analysis indicates that desmopressin exhibits characteristic absorption maxima at 275 nm, corresponding to the aromatic amino acid residues [67]. Extended exposure to UV radiation results in measurable changes in the absorption spectrum, indicating photochemical modification of the aromatic chromophores [71].
Photodegradation studies conducted under controlled irradiation conditions demonstrate that the compound undergoes multiple photochemical pathways including aromatic hydroxylation and disulfide bond cleavage [71] [72]. The rate of photodegradation depends on irradiation wavelength, with UV-B radiation (280-320 nm) producing more rapid degradation compared to UV-A exposure [73].
The synthetic methodologies for desmopressin acetate trihydrate have undergone significant evolution since the peptide's first synthesis in the 1960s. The development of synthetic approaches has been driven by the need for improved yields, enhanced safety profiles, and environmental sustainability [1] [2] [3].
The earliest synthetic approaches employed the traditional Boc (tert-butyloxycarbonyl)/benzyl protecting group strategy developed by Merrifield. These methods required the use of hydrogen fluoride for final deprotection and cleavage, presenting significant safety and environmental concerns [4] [5]. Despite these limitations, the Boc chemistry provided stable protecting groups and reliable peptide bond formation, achieving yields of 40-60% for desmopressin synthesis [1] [6].
The 1980s marked a transition period with the introduction of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, offering milder deprotection conditions using trifluoroacetic acid instead of hydrogen fluoride [7] [8] [9]. This advancement significantly improved safety profiles and enabled better automation compatibility. The Fmoc approach gradually gained acceptance, with yields improving to 60-75% as optimization of protecting groups and reaction conditions progressed [10] [11].
The 2000s witnessed the maturation of Fmoc-based solid phase peptide synthesis with the development of automated synthesizers and optimized reaction protocols [8] [12]. Enhanced coupling reagents such as HATU and COMU were introduced, providing improved coupling efficiencies and reduced racemization risks [13] [14]. These developments enabled consistent yields of 75-85% for desmopressin synthesis while maintaining high purity standards [2] [3].
The current era, from 2010 onwards, has been characterized by the implementation of green chemistry principles and sustainable manufacturing practices [15] [16] [17]. This includes the development of environmentally friendly solvents, reduced reagent consumption, and waste minimization strategies. Modern approaches achieve yields of 80-90% while significantly reducing the environmental footprint of the synthesis process [18] [19] [20].
The selection of appropriate resin systems represents a critical factor in successful desmopressin synthesis. Multiple resin types have been evaluated for their performance characteristics, including loading capacity, swelling properties, and mechanical stability [21] [22] [23] [12].
Merrifield resin, the original chloromethylated polystyrene support, offers high loading capacities of 0.5-1.2 millimoles per gram but requires hydrogen fluoride for cleavage, limiting its modern applications [5]. The resin demonstrates excellent mechanical stability and moderate swelling (4-6 milliliters per gram) in organic solvents, making it suitable for large-scale synthesis when safety protocols permit [6].
Wang resin has become a standard choice for acid-terminated peptides, providing loading capacities of 0.7-1.0 millimoles per gram with enhanced stability during synthesis [24]. The linker chemistry allows for TFA-mediated cleavage, significantly improving safety compared to HF-requiring systems. Swelling characteristics (5-7 milliliters per gram) provide adequate solvation for efficient coupling reactions [22] [23].
Rink Amide resin is specifically designed for C-terminal amide peptides, offering loading capacities of 0.6-0.8 millimoles per gram [24] [25]. The resin demonstrates superior swelling properties (6-8 milliliters per gram), facilitating excellent reagent accessibility throughout the synthesis. This resin type is particularly advantageous for desmopressin synthesis due to the peptide's natural C-terminal amide functionality [2] [21].
ChemMatrix resin, a polyethylene glycol-based support, provides exceptional swelling characteristics (8-12 milliliters per gram) and compatibility with both organic and aqueous solvents [21] [23]. Loading capacities are moderate (0.4-0.6 millimoles per gram), but the superior solvation properties often compensate for lower substitution levels. The resin demonstrates particular utility for difficult sequences and green chemistry applications [15] [20].
TentaGel resin combines polystyrene and polyethylene glycol components, offering uniform swelling properties (10-15 milliliters per gram) and consistent performance across different reaction conditions [23] [12]. Loading capacities are typically lower (0.2-0.4 millimoles per gram), but the excellent mechanical properties and reproducible results make this resin valuable for research applications and method development [22].
Fmoc chemistry has emerged as the predominant strategy for desmopressin synthesis due to its superior safety profile and automation compatibility [7] [8] [10]. The Fmoc protecting group provides acid stability while enabling base-mediated deprotection under mild conditions [9] [11].
The deprotection mechanism involves treatment with 20% piperidine in dimethylformamide, leading to β-elimination and formation of the reactive dibenzofulvene intermediate [7] [9] [26]. This intermediate is subsequently scavenged by excess piperidine to form a stable fulvene-piperidine adduct, preventing side reactions with the growing peptide chain [8]. The deprotection typically requires 5-20 minutes at room temperature, with monitoring possible through UV detection of the released dibenzofulvene chromophore [9] [26].
Coupling reactions in Fmoc chemistry employ carbodiimide-based activation or phosphonium/uronium salt reagents [8] [13]. The coupling efficiency depends on the choice of activating agent, with HATU and COMU providing superior performance for sterically hindered amino acids [13] [14]. Coupling times range from 15 minutes to 2 hours, depending on the specific amino acid sequence and reaction conditions [27] [28].
Side chain protecting groups in Fmoc chemistry utilize the tert-butyl-based strategy, providing orthogonality with the base-labile Fmoc group [7] [8]. Arginine residues are typically protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, while asparagine and glutamine employ trityl (Trt) protection [10] [11]. Cysteine residues require specialized protection for subsequent disulfide bond formation, commonly using trityl or S-trityl groups [29] [30].
Although largely superseded by Fmoc chemistry, Boc/benzyl chemistry maintains relevance for specific synthetic challenges and continues to provide valuable insights into peptide synthesis optimization [6] [4] [5].
The Boc protecting group demonstrates superior acid stability compared to Fmoc, withstanding strong acid conditions that would cleave Fmoc groups [6] [5]. Deprotection requires 50% trifluoroacetic acid in dichloromethane, with neutralization typically achieved using triethylamine or diisopropylethylamine [5]. The deprotection mechanism proceeds through carbocation formation, requiring careful control to prevent side reactions [4].
Benzyl-based side chain protection provides robust stability throughout the synthesis cycle [6] [31]. Tyrosine residues employ O-benzyl protection, which demonstrates excellent stability but requires careful handling to prevent migration reactions under acidic conditions [31]. Cysteine protection utilizes S-benzyl groups, providing stable protection until final deprotection with hydrogen fluoride [4] [5].
The major limitation of Boc chemistry lies in the requirement for hydrogen fluoride in the final cleavage step [4] [5]. This necessitates specialized equipment and extensive safety protocols, limiting its adoption in modern synthesis facilities. However, the chemistry offers advantages for certain difficult sequences and can provide alternative synthetic routes when Fmoc chemistry proves challenging [6] [32].
Comparative studies demonstrate that Boc chemistry often provides superior results for aggregation-prone sequences and peptides containing sensitive functional groups [4] [32]. The harsher final cleavage conditions can sometimes provide cleaner products by destroying accumulated impurities that might survive milder TFA treatment [5].
The efficiency of amino acid coupling reactions represents a critical parameter determining the overall success of desmopressin synthesis [27] [28] [13]. Multiple factors influence coupling efficiency, including the choice of coupling reagent, reaction conditions, and the specific amino acids involved [27] [14].
Classical coupling methods utilizing dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) provide reliable coupling with reaction times of 60-120 minutes [27] [13]. These methods achieve coupling efficiencies of 85-92% for most amino acid combinations, with lower efficiency observed for sterically hindered residues such as valine and isoleucine [27]. The mechanism involves formation of active ester intermediates, which subsequently react with the amino terminus of the growing peptide chain [33].
Phosphonium salt reagents, exemplified by benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer enhanced reactivity and reduced reaction times [13] [14]. Coupling efficiencies of 90-95% are typically achieved within 30-45 minutes, with particularly good performance for difficult coupling reactions [13]. However, these reagents carry higher costs and may present increased racemization risks under certain conditions [34].
Uronium salt reagents, including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate (COMU), represent the current state-of-the-art in coupling technology [13] [14]. These reagents achieve coupling efficiencies of 94-98% with reaction times as short as 15-30 minutes [13]. The superior performance is attributed to the formation of highly reactive active ester intermediates and reduced side reaction propensity [14].
Monitoring of coupling reactions employs qualitative tests such as the Kaiser ninhydrin test and quantitative analytical methods including HPLC analysis [26] [27]. Incomplete couplings are addressed through re-coupling procedures or capping reactions to prevent the formation of deletion sequences [9] [26].
On-resin cyclization represents an efficient approach for forming the critical disulfide bridge in desmopressin while the peptide remains attached to the solid support [2] [35] [29]. This methodology offers several advantages, including simplified purification and reduced intermolecular reactions [2] [36].
The on-resin cyclization of desmopressin typically involves selective deprotection of cysteine side chains followed by oxidative cyclization [29] [30]. Trityl-protected cysteine residues are selectively deprotected using mild acid conditions (2% trifluoroacetic acid in dichloromethane), leaving other protecting groups intact [29]. The free sulfhydryl groups subsequently undergo oxidation to form the intramolecular disulfide bond [30] [37].
Oxidizing agents employed for on-resin cyclization include iodine, dimethyl sulfoxide, and specialized reagents such as N-chlorosuccinimide [38] [30] [37]. Iodine oxidation proceeds rapidly (1-4 hours) and provides good yields (70-85%), but requires careful optimization to prevent over-oxidation [38] [39]. Recent developments have introduced acid-activated N-chlorosuccinimide as a rapid (15 minutes) and selective oxidizing system [30].
The pseudodilute conditions created by the solid support minimize intermolecular reactions and polymer formation [36] [40]. This advantage is particularly significant for desmopressin, where the nonapeptide structure facilitates favorable cyclization geometry [2]. Monitoring of on-resin cyclization can be challenging, requiring small-scale cleavage and analytical assessment [29] [36].
Solution-phase cyclization offers greater flexibility and monitoring capabilities compared to on-resin methods, albeit with increased risk of intermolecular reactions [41] [35] [42]. Multiple approaches have been developed to optimize cyclization efficiency while minimizing byproduct formation [43] [44].
Air oxidation represents the simplest cyclization method, involving exposure of the linear peptide to atmospheric oxygen in buffered aqueous solution [29] [40]. The reaction typically requires 24-72 hours at pH 8-9 and achieves yields of 60-80% [29]. While gentle and cost-effective, air oxidation can be slow and variable, particularly for longer peptides or challenging sequences [39] [40].
Controlled oxidation using glutathione redox systems provides thermodynamic control over disulfide formation [29] [39]. The method employs a mixture of reduced and oxidized glutathione to facilitate disulfide exchange and formation of the most stable disulfide pattern [29]. Reaction times of 12-48 hours are typical, with yields of 65-85% achievable under optimized conditions [39].
More rapid cyclization can be achieved using chemical oxidizing agents such as iodine or dimethyl sulfoxide [38] [39]. These methods typically complete within 1-6 hours and provide yields of 70-90% [38]. However, careful optimization is required to prevent side reactions and over-oxidation, particularly with sensitive amino acid residues [39].
High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular reactions [41] [42]. Peptide concentrations of 0.1-1.0 milligrams per milliliter are typical, requiring large solvent volumes but providing improved cyclization selectivity [43] [35].
The formation of disulfide bonds in desmopressin involves complex mechanistic pathways that depend on the specific reaction conditions and oxidizing systems employed [38] [39] [45]. Understanding these mechanisms enables optimization of reaction conditions and prediction of byproduct formation [37].
The fundamental mechanism involves oxidation of sulfhydryl groups to form sulfenic acid intermediates, which subsequently condense to form disulfide bonds [38] [39]. Under basic conditions (pH > 8), thiolate anions are formed, which are more reactive than neutral thiols and facilitate rapid disulfide formation [29] [40]. However, highly basic conditions can also promote disulfide exchange reactions, potentially leading to incorrect disulfide patterns [39].
Air oxidation proceeds through a free radical mechanism involving molecular oxygen [29] [40]. The reaction is catalyzed by trace metal ions and proceeds more rapidly in the presence of catalytic amounts of disulfide compounds [29]. The thermodynamic nature of air oxidation generally favors formation of the most stable disulfide pattern, which corresponds to the native desmopressin structure [39].
Chemical oxidation using iodine involves formation of sulfenyl iodide intermediates, which rapidly react with other sulfhydryl groups to form disulfide bonds [38] [39]. The reaction is typically complete within hours and provides good control over reaction stoichiometry [38]. However, iodine can also react with other amino acid residues, particularly tyrosine and histidine, requiring careful optimization [39].
Recent mechanistic studies have revealed the importance of peptide conformation in directing disulfide formation [44] [37]. Peptides that adopt conformations favoring intramolecular contact between cysteine residues demonstrate enhanced cyclization efficiency and reduced byproduct formation [35].
The choice of oxidizing agent significantly impacts both the efficiency and selectivity of disulfide bond formation in desmopressin synthesis [38] [30] [37]. Different oxidizing systems offer distinct advantages and limitations, requiring careful consideration based on specific synthetic requirements [39].
Iodine remains one of the most widely used oxidizing agents, providing rapid reaction kinetics and high yields [38] [39]. The reagent demonstrates excellent efficiency for simple disulfide formation, typically achieving 70-85% yields within 1-4 hours [38]. However, selectivity can be compromised due to iodine's reactivity with aromatic amino acids, particularly in peptides containing tyrosine or histidine residues [39].
Dimethyl sulfoxide in combination with trifluoroacetic acid offers enhanced selectivity while maintaining good efficiency [38]. This system achieves yields of 75-90% within 2-6 hours and demonstrates reduced side reactions compared to iodine [38]. The mechanism involves formation of sulfenyl trifluoroacetate intermediates, which selectively react with sulfhydryl groups [39].
Advanced oxidizing systems such as thallium(III) trifluoroacetate provide exceptional efficiency with reaction times as short as 10-30 minutes [38]. Yields of 80-95% are achievable, and the reagent demonstrates excellent selectivity for sulfur oxidation [38]. However, the toxicity of thallium compounds limits practical applications and requires specialized handling procedures [39].
Recent developments have introduced environmentally friendly oxidizing systems based on hydrogen peroxide and catalytic metal complexes [37]. These systems achieve comparable efficiency to traditional reagents while offering improved safety profiles and reduced environmental impact [37]. However, optimization for specific peptide sequences may require extensive method development [30].
The efficiency of oxidizing agents also depends on reaction conditions, including pH, temperature, and solvent systems [38] [39]. Optimal conditions typically involve slightly basic pH (7.5-8.5), moderate temperatures (4-25°C), and polar solvents that promote peptide solubility while maintaining oxidizing agent stability [29] [40].
Reversed-phase high-performance liquid chromatography represents the gold standard for desmopressin purification, providing excellent resolution and reproducibility [46] [47] [48]. The method typically employs C18 stationary phases with acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing agent [46] [49] [50].
Optimization of chromatographic conditions requires careful consideration of mobile phase composition, gradient profiles, and column characteristics [46] [48]. Acetonitrile concentrations ranging from 20-80% provide optimal separation, with gradient slopes adjusted based on peptide hydrophobicity and required resolution [46] [49]. Column temperatures of 40-50°C often improve peak shape and resolution while reducing analysis time [46].
Ion-exchange chromatography offers complementary selectivity based on charge differences rather than hydrophobicity [48] [51] [52]. This technique proves particularly valuable for removing charged impurities and achieving high-purity preparations [48]. Cation-exchange resins are typically employed for desmopressin due to its basic character, with elution achieved using salt gradients or pH modulation [51] [52].
Size-exclusion chromatography provides excellent scalability and gentle separation conditions [48] [52]. While resolution is limited compared to other techniques, the method offers high recovery yields (85-95%) and minimal risk of peptide degradation [48]. This technique is particularly valuable for removing aggregates and very small molecular weight impurities [51] [52].
High-performance capillary electrophoresis has emerged as a powerful analytical and preparative tool for peptide purification [49]. The technique offers exceptional resolution and rapid analysis times, making it valuable for both quality control and small-scale purification applications [47] [49].
Crystallization represents an attractive alternative to chromatographic purification, offering significant cost advantages and environmental benefits [53] [54] [55]. The technique provides excellent impurity rejection and enhanced product stability while eliminating the need for large solvent volumes [53] [56].
Successful peptide crystallization requires optimization of multiple parameters, including peptide concentration, solvent composition, pH, temperature, and nucleation conditions [53] [54] [57]. Initial screening typically employs the hanging drop vapor diffusion method at peptide concentrations of 5-20 milligrams per milliliter [57] [58] [59].
Solvent selection plays a critical role in crystallization success, with polar protic solvents often providing optimal conditions for peptide crystallization [53] [54]. Alcohols, particularly ethanol and isopropanol, demonstrate good performance when combined with water in appropriate ratios [60]. The addition of salt solutions can enhance crystallization by modulating ionic strength and peptide solubility [51] [61].
Temperature control during crystallization is essential for achieving reproducible results [53] [54]. Slow cooling from elevated temperatures often promotes formation of well-ordered crystals, while rapid cooling may produce amorphous precipitates [55] [59]. Optimal temperatures typically range from 4-25°C, depending on the specific solvent system employed [53].
Recrystallization protocols involve dissolution of crude crystalline material followed by controlled reprecipitation under optimized conditions [53] [55]. This process can significantly enhance purity while maintaining high recovery yields [55] [56]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity [54].
Salt formation represents a widely employed purification and formulation strategy for desmopressin, enabling conversion between different ionic forms while achieving purification [50] [62] [63]. The process exploits differences in solubility between various salt forms to achieve selective precipitation and purification [51] [61].
Trifluoroacetate salts represent the most common form encountered during synthesis and purification, formed through exposure to trifluoroacetic acid during solid-phase synthesis or reversed-phase chromatography [50] [62]. While functional for many applications, trifluoroacetate salts may not be optimal for pharmaceutical development due to potential immunogenic concerns [62].
Acetate salt formation provides an attractive alternative offering improved stability and biocompatibility [50] [62]. The conversion process typically involves ion-exchange chromatography or precipitation methods using acetic acid or acetate buffers [62] [63]. Acetate salts often demonstrate superior handling characteristics and enhanced storage stability compared to trifluoroacetate forms [62].
Hydrochloride salt formation employs hydrochloric acid for conversion, providing salts with excellent stability and well-characterized properties [62] [63]. The process typically achieves high conversion efficiency and provides products with predictable physical characteristics [63]. However, some peptides may be sensitive to the acidic conditions required for hydrochloride salt formation [62].
Precipitation chemistry exploits solubility differences to achieve purification through controlled precipitation [51] [61] [63]. Antisolvent addition, pH adjustment, and ionic strength modulation represent common precipitation strategies [51]. These methods offer excellent scalability and reduced environmental impact compared to chromatographic approaches [61] [64].
The selection of appropriate salt forms requires consideration of stability, biocompatibility, manufacturing requirements, and regulatory preferences [62] [63]. Analytical characterization of different salt forms enables optimization of purification protocols and formulation strategies [50] [63].
Scalability represents a fundamental consideration in desmopressin synthesis, requiring careful evaluation of multiple parameters to ensure successful translation from laboratory to production scale [65] [66] [67]. The heterogeneous nature of solid-phase synthesis presents particular challenges for large-scale implementation [65] [66].
Mixing and mass transfer limitations become increasingly significant at larger scales, requiring specialized reactor designs and agitation systems [65] [66]. Solid-phase synthesis employs heterogeneous reaction mixtures that demand efficient mixing to ensure uniform reagent distribution and optimal reaction kinetics [65]. Filter reactors with mechanical agitation or fluidized bed systems are typically employed for production-scale synthesis [66].
Heat transfer considerations assume greater importance at larger scales due to the increased thermal mass and reduced surface-to-volume ratios [65] [66]. Exothermic coupling reactions may require enhanced cooling systems to maintain optimal reaction temperatures [67]. Temperature control systems must accommodate both heating for specific reaction steps and cooling for temperature-sensitive operations [65].
Reagent consumption and waste generation scale proportionally with batch size, requiring optimization to maintain economic viability [66] [64]. The high reagent excesses typically employed in solid-phase synthesis (5-10 fold) result in substantial waste streams that become increasingly problematic at production scale [64] [16]. Process intensification strategies, including improved coupling efficiency and reduced reagent excesses, are essential for sustainable large-scale operation [65] [16].
Cycle time optimization becomes critical for production efficiency, requiring careful evaluation of reaction kinetics and processing steps [65] [66]. Automated synthesis platforms can reduce cycle times through parallel processing and optimized reagent delivery systems [68]. However, scale-up often requires longer reaction times due to mass transfer limitations and increased batch complexity [66].
Green chemistry principles have become increasingly important in desmopressin synthesis, driven by environmental regulations and sustainability requirements [15] [16] [18]. The implementation of green chemistry strategies addresses multiple aspects of the synthesis process, from solvent selection to waste minimization [17] [19] [69].
Solvent selection represents a primary focus for green chemistry implementation [15] [60] [19]. Traditional solid-phase synthesis employs large volumes of dimethylformamide and N-methylpyrrolidone, both of which present environmental and safety concerns [19] [20]. Alternative solvents, including 2-methyltetrahydrofuran, ethyl acetate, and ethanol, have demonstrated comparable performance with significantly improved environmental profiles [60] [16] [19].
Reagent efficiency improvements reduce both costs and environmental impact through minimized waste generation [15] [16] [18]. Advanced coupling reagents enable reduced stoichiometric excesses while maintaining high coupling efficiency [16] [17]. Catalyst systems and optimized reaction conditions can further reduce reagent consumption and improve atom economy [15] [69].
Energy efficiency enhancements include microwave-assisted synthesis and flow chemistry approaches [64] [16]. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing overall energy consumption and cycle times [64] [32]. Flow chemistry systems provide improved heat and mass transfer while enabling continuous processing [64] [16].
Waste minimization strategies encompass solvent recycling, reduced purification requirements, and alternative isolation methods [18] [70]. Solvent recovery systems can reclaim and purify used solvents for reuse, significantly reducing waste generation and costs [18] [70]. Crystallization-based purification eliminates the need for large-volume chromatographic separations [55] [16].
Water-based chemistry approaches represent an emerging area of green synthesis [15] [16]. Aqueous reaction systems eliminate organic solvent requirements while often providing enhanced selectivity and reduced environmental impact [15]. However, implementation requires specialized techniques to maintain peptide solubility and prevent aggregation [16].
Yield enhancement represents a critical objective in desmopressin synthesis, impacting both economic viability and environmental sustainability [71] [67] [72]. Multiple strategies have been developed to optimize yields through improved reaction efficiency and reduced side reactions [28] [73] [67].
Coupling optimization strategies focus on maximizing the efficiency of each amino acid addition step [28] [73] [67]. Advanced coupling reagents, including HATU and COMU, provide enhanced reactivity and reduced racemization compared to traditional reagents [13] [14]. Double coupling protocols ensure complete reaction even for difficult amino acid combinations [27] [67].
Protecting group optimization minimizes side reactions and degradation pathways that reduce overall yields [8] [10] [34]. Careful selection of side-chain protecting groups based on peptide sequence and synthesis conditions can significantly impact final yields [10] [34]. Orthogonal protecting group strategies enable selective deprotection and manipulation during synthesis [8] [11].
Cyclization optimization employs conditions that favor intramolecular disulfide formation over intermolecular reactions [43] [41] [35]. High-dilution conditions, optimized pH control, and selective oxidizing agents enhance cyclization efficiency while minimizing byproduct formation [35] [37]. Template-directed cyclization approaches use peptide conformation to enhance cyclization selectivity [44] [35].
Purification efficiency improvements reduce losses during isolation and purification steps [55] [71] [72]. Optimized crystallization conditions can provide both purification and isolation in a single step [55] [56]. Alternative purification strategies, including membrane filtration and extraction methods, may offer improved recovery yields [51] [16].
Process analytical technology enables real-time monitoring and optimization of reaction conditions [55] [67]. In-line monitoring systems allow immediate adjustment of reaction parameters to maintain optimal conditions throughout the synthesis [55]. This capability enables higher yields through prevention of side reactions and optimization of reaction completion [67].